3-Bromo-5-fluoro-4-methoxybenzonitrile
Description
3-Bromo-5-fluoro-4-methoxybenzonitrile is a substituted benzonitrile derivative characterized by a bromine atom at position 3, a fluorine atom at position 5, and a methoxy group at position 4 of the benzene ring. Its molecular formula is C₈H₅BrFNO, with a molecular weight of 242.04 g/mol. The strategic placement of electron-withdrawing (Br, F, -CN) and electron-donating (methoxy) groups influences its electronic profile, solubility, and interaction with biological targets .
Properties
IUPAC Name |
3-bromo-5-fluoro-4-methoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYSXQMRTLUTOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 4-Methoxybenzonitrile
The synthesis begins with 4-methoxybenzonitrile as the core structure. Bromination at position 3 is achieved using Br₂/FeBr₃ under controlled conditions:
| Parameter | Optimal Value | Effect on Regioselectivity |
|---|---|---|
| Temperature | 0–5°C | Minimizes polybromination |
| Solvent | Dichloromethane | Polar aprotic, enhances Br⁺ stability |
| Catalyst Loading | 1.2 eq FeBr₃ | Ensures complete Lewis acid activation |
Under these conditions, the methoxy group directs bromine to the ortho position (C3), while the nitrile’s meta-directing influence is partially suppressed due to its distance from the reaction site. Yields typically range from 68–72%, with <5% para-brominated byproduct.
Fluorination via Diazonium Salt Intermediates
Introducing fluorine at position 5 involves:
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Nitration : Treat 3-bromo-4-methoxybenzonitrile with fuming HNO₃/H₂SO₄ at 40°C, installing a nitro group at C5 (para to methoxy).
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Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.
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Diazotization : React with NaNO₂/HCl at −10°C to form the diazonium salt.
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Fluorodeamination : Treat with HBF₄ followed by pyrolysis to yield the fluoro derivative.
Critical Note : The nitro group must be introduced before bromination to avoid competing reactions.
Transition Metal-Mediated Halogenation
Palladium-Catalyzed C–H Activation
Direct fluorination at C5 can be achieved using Pd(OAc)₂ and N-fluoro-2,4,6-trimethylpyridinium triflate as the fluorine source:
| Reaction Component | Role |
|---|---|
| Pd(OAc)₂ (10 mol%) | Activates C–H bond at C5 |
| Ag₂CO₃ (2 eq) | Oxidant for catalytic cycle turnover |
| DMF, 80°C | Solvent and reaction medium |
This method achieves 58% yield with >95% regioselectivity, bypassing the need for nitro intermediates.
Copper-Mediated Halogen Exchange
Bromine at C3 can be introduced via Ullmann-type coupling using CuBr and a directing auxiliary:
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Install a pyridyl directing group at C4 via Suzuki coupling.
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Perform CuBr-mediated bromination at the ortho position (C3).
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Remove the directing group via hydrolysis.
This approach provides excellent regiocontrol but adds synthetic steps, reducing overall efficiency (45–50% yield over three steps).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern facilities employ microreactors for:
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Bromination : Mixing 4-methoxybenzonitrile with Br₂ in a Teflon-coated reactor (residence time: 2 min, 5°C).
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Fluorination : In-line diazotization/fluorodeamination using HF-pyridine complexes.
Advantages :
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90% conversion in bromination step.
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40% reduction in hazardous waste vs. batch processes.
Solvent Recycling Systems
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Bromination solvent recovery : Distill CH₂Cl₂ through molecular sieves (99% purity).
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Fluorination byproduct management : Neutralize HF residues with CaCO₃ slurries.
Analytical Characterization and Quality Control
Key metrics for process validation:
| Technique | Target Specification |
|---|---|
| HPLC Purity | ≥99.5% (C18 column, MeCN/H₂O eluent) |
| ¹H NMR | δ 3.90 (s, OCH₃), δ 7.35 (d, J=8.5 Hz, H6) |
| ¹⁹F NMR | δ −112 ppm (d, J=23 Hz, C5-F) |
| Residual Solvents | <500 ppm (ICH Q3C guidelines) |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-4-methoxybenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions may involve the use of bases or acids to facilitate the reaction.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitrile derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
3-Bromo-5-fluoro-4-methoxybenzonitrile has several scientific research applications, including:
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-4-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methoxy groups on the benzene ring can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 3-bromo-5-fluoro-4-methoxybenzonitrile can be elucidated by comparing it with analogs differing in substituent type, position, or additional functional groups. Below is a detailed analysis:
Substituent Position Isomers
4-Bromo-2-fluoro-5-methylbenzonitrile (CAS 916792-07-9):
- Molecular formula : C₈H₅BrFN
- This isomer swaps bromine and fluorine positions (Br at 4, F at 2) and replaces the methoxy group with a methyl group. The methyl group enhances lipophilicity, while the altered substituent positions reduce steric hindrance near the nitrile group. Its similarity score to the target compound is 0.94 , indicating high structural overlap .
- Implications : Methyl groups may improve membrane permeability in drug design compared to polar methoxy groups.
- 2-Bromo-4-fluoro-5-methylbenzonitrile (CAS 79630-23-2): Molecular formula: C₈H₅BrFN Bromine and fluorine occupy positions 2 and 4, respectively. Similarity score: 0.90 .
Functional Group Variations
- 3-Bromo-4-hydroxy-5-methoxybenzonitrile (CAS 52805-45-5): Molecular formula: C₈H₅BrNO₂ Replaces the 4-methoxy group with a hydroxyl (-OH). The hydroxyl group increases polarity and hydrogen-bonding capacity, which could enhance solubility in aqueous media but reduce blood-brain barrier penetration. Regulatory data classify this compound as 100% pure, with stringent safety protocols due to its reactivity .
- 4-Amino-3-bromo-2-fluoro-5-methylbenzonitrile (C₈H₆BrFN₂): Molecular formula: C₈H₆BrFN₂ Substitutes the methoxy group with an amino (-NH₂) group, introducing strong electron-donating effects. This significantly alters the aromatic ring’s electron density, making it more reactive in electrophilic substitution reactions. The amino group also increases basicity, which could affect pharmacokinetics .
Substituent Bulk and Electronic Effects
- 3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile (CAS 1068604-45-4): Molecular formula: C₁₅H₁₂BrNO₂ Features a bulky 4-methoxy-benzyloxy group at position 5. Such modifications are common in prodrug designs to modulate release rates .
- 3-Bromo-4-(difluoromethoxy)-5-fluorobenzonitrile: Molecular formula: C₈H₄BrF₃NO Replaces the methoxy group with a difluoromethoxy (-OCF₂H) group. The electron-withdrawing nature of -OCF₂H enhances the compound’s metabolic stability, a critical factor in medicinal chemistry. However, the increased electronegativity may reduce solubility in non-polar solvents .
Data Table: Key Structural and Functional Comparisons
Biological Activity
3-Bromo-5-fluoro-4-methoxybenzonitrile is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₈H₅BrFNO
- Molecular Weight : 217.03 g/mol
The presence of bromine (Br), fluorine (F), and methoxy (OCH₃) groups contributes to its unique electronic properties, which may influence its biological activity.
The precise mechanism of action for this compound remains largely unexplored in the literature. However, it is hypothesized that the compound may interact with specific enzymes or receptors due to its structural features. The electron-withdrawing effects of the bromine and fluorine atoms, combined with the electron-donating methoxy group, could enhance binding affinity to biological targets.
Biological Activity Overview
Research into the biological activity of this compound suggests potential applications in various therapeutic areas:
- Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit antimicrobial properties, suggesting that this compound may also possess such activity.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in modulating inflammatory pathways, potentially making this compound a candidate for further investigation in inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3-Chloro-5-fluoro-4-methoxybenzonitrile | Chlorine at the 3-position; similar electronic properties | Antimicrobial activity observed |
| 3-Fluoro-4-methoxybenzonitrile | Fluorine at the 3-position; methoxy at the 4-position | Anti-inflammatory effects noted |
Q & A
Q. Critical Parameters :
- Order of Substitution : Electron-withdrawing groups (e.g., nitrile) can deactivate the ring, so sequential substitution (e.g., methoxy first) may improve yields.
- Catalyst Selection : Pd/Cu catalysts for coupling reactions require ligand optimization (e.g., XPhos for Suzuki-Miyaura) to avoid byproducts .
- Purification : Column chromatography with silica gel (hexane/EtOAc) or recrystallization (ethanol/water) ensures purity .
How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure and purity of this compound?
Q. Basic
- ¹H/¹³C NMR :
- IR Spectroscopy : A sharp peak at ~2230 cm⁻¹ confirms the nitrile group. Methoxy C-O stretches appear at ~1250 cm⁻¹ .
- Mass Spectrometry (MS) : Molecular ion [M]⁺ matches m/z 229.99 (C₈H₄BrFNO). Fragments include loss of Br (m/z 150) or CN (m/z 195) .
What safety precautions are essential when handling this compound in laboratory settings?
Q. Basic
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation .
- Storage : Keep in a cool, dry place (<25°C) in airtight containers away from oxidizers and moisture .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid solvents that may react with nitriles .
How does the electronic nature of substituents on the aromatic ring influence the reactivity of this compound in cross-coupling reactions?
Q. Advanced
- Electron-Donating Methoxy Group : Activates the ring for electrophilic substitution but deactivates it toward nucleophilic attack. Directs reactions to the para position relative to itself .
- Electron-Withdrawing Nitrile and Halogens : Enhance stability of intermediates in Suzuki couplings (Pd-mediated) but may slow reaction rates. Bromine acts as a superior leaving group compared to fluorine .
- Regioselectivity : Fluorine’s ortho/para-directing effects compete with methoxy’s para-directing influence, requiring careful optimization of catalytic systems (e.g., Pd(OAc)₂ with SPhos ligands) .
What strategies can be employed to mitigate competing side reactions (e.g., debromination or demethoxylation) during functionalization?
Q. Advanced
- Catalyst Tuning : Use PdCl₂(dppf) for Suzuki couplings to suppress β-hydride elimination, which causes debromination. Nickel catalysts (e.g., Ni(COD)₂) may reduce demethoxylation .
- Protecting Groups : Temporarily protect the methoxy group as a TMS ether during harsh conditions (e.g., strong bases) .
- Solvent Control : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, minimizing hydrolysis of nitriles .
How can computational chemistry models predict the regioselectivity of nucleophilic aromatic substitution (NAS) reactions involving this compound?
Q. Advanced
- DFT Calculations : Assess Fukui indices to identify electrophilic centers. For example, the nitrile’s meta position may exhibit higher electrophilicity, favoring attack by amines or thiols .
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict sites for nucleophilic attack. Fluorine’s electronegativity creates localized positive charges at adjacent carbons .
- Transition State Modeling : Simulate intermediates to compare activation energies for competing pathways (e.g., substitution at C-3 vs. C-5) .
What are the applications of this compound in medicinal chemistry and materials science?
Q. Advanced
- Pharmaceutical Intermediates : Used to synthesize kinase inhibitors (e.g., via Buchwald-Hartwig amination) or fluorinated analogs of bioactive molecules .
- Polymer Synthesis : Nitriles participate in cycloaddition reactions to form heat-resistant polymers (e.g., polyamides) .
- Liquid Crystals : Methoxy and fluorine substituents enhance mesogenic properties in display technologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
